molecular formula C18H17ClF3N3O2 B3129026 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 339011-29-9

2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Cat. No. B3129026
CAS RN: 339011-29-9
M. Wt: 399.8 g/mol
InChI Key: JBVPUSLIHNAMHI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is a chemical compound with the molecular formula C18H17ClF3N3O2 . It has an average mass of 399.795 Da and a monoisotopic mass of 399.096130 Da .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Antihistamine Activity

Compounds derived from nicotinic acid, similar in structure to 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate, have been synthesized aiming at the development of new substances with expected antihistamine and antidepressant activity. Some of these compounds have shown significant affinity for histamine H1-receptors, indicating potential antihistamine applications (Kmoníček, Valchář, & Polívka, 1994).

Antitumor Activity

A series of derivatives bearing piperazine amide moiety, structurally related to 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate, were synthesized and investigated for their potential anticancer activities. Some compounds showed promising antiproliferative agents against breast cancer cells, suggesting potential antitumor applications (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis of Anti-infective Agents

Methyl 6-chloro-5-(trifluoromethyl)nicotinate, a compound related to the synthesis of novel anti-infective agents, highlights the potential application of such compounds in the development of new anti-infective therapies. The synthesis emphasizes the importance of trifluoromethylation in the development of pharmaceutical intermediates (Mulder et al., 2013).

Anticonvulsant and Antimicrobial Activities

Derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one, structurally related to 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate, have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies suggest potential applications in the treatment of convulsions and bacterial infections (Aytemir, Çalış, & Özalp, 2004).

Safety and Hazards

While specific safety and hazard information for 2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2,2,2-trifluoroethyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c19-14-2-1-3-15(10-14)24-6-8-25(9-7-24)16-5-4-13(11-23-16)17(26)27-12-18(20,21)22/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVPUSLIHNAMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=C(C=C3)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 6-[4-(3-chlorophenyl)piperazino]nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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